molecular formula C15H17ClN2O B162016 7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 1789-33-9

7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B162016
CAS No.: 1789-33-9
M. Wt: 276.76 g/mol
InChI Key: RZISAAQDUTVTNQ-UHFFFAOYSA-N
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Description

7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, also known as Tetrazepam Impurity C, is a European Pharmacopoeia (EP) Reference Standard. This pharmaceutical primary standard is supplied neat and is intended for use in specific laboratory tests as prescribed by the European Pharmacopoeia to ensure quality control in the analysis of tetrazepam and related pharmaceutical compounds. The compound has the molecular formula C15H17ClN2O and a molecular weight of 276.77 . As an analytical reference standard, its primary research application is in the identification, quantification, and methodological validation of impurities in active pharmaceutical ingredients (APIs) belonging to the tetrazepam family. This is critical for compliance with international pharmacopoeial regulations and for maintaining the safety and efficacy of pharmaceutical products. Proper handling and storage are essential; the product should be stored at controlled temperatures of 2-8°C to preserve its stability and integrity. This product is strictly labeled "For Research Use Only" (RUO). It is intended for use in a laboratory setting as a scientific reference and is unequivocally not for diagnostic, therapeutic, personal, or any other human or veterinary use.

Properties

IUPAC Name

7-chloro-5-cyclohexyl-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLXVIRZPPLZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NCC(=O)NC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939128
Record name 7-Chloro-5-cyclohexyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one
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Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1789-33-9
Record name 7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Record name 2H-1,4-Benzodiazepin-2-one, 7-chloro-5-cyclohexyl-1,3-dihydro-
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Record name 7-Chloro-5-cyclohexyl-3,4-dihydro-2H-1,4-benzodiazepin-2-one
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Record name 7-chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Record name 2H-1,4-BENZODIAZEPIN-2-ONE, 7-CHLORO-5-CYCLOHEXYL-1,3-DIHYDRO-
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Preparation Methods

Reaction of Substituted o-Phenylenediamine Derivatives

The synthesis begins with a substituted o-phenylenediamine precursor, where the 7-chloro and 5-cyclohexyl groups are introduced via strategic reagent selection. In Example 51 of the patent, 7-chloro-5-cyclohexyl-2-oxo-2,3-dihydro-1H-benzo[f]-1,4-diazepine (4190 CB) is synthesized by reacting a chlorinated benzophenone derivative with ethyl glycinate hydrochloride in toluene. The reaction proceeds under reflux conditions, with the cyclohexyl group introduced via a malonate intermediate.

Key steps include:

  • Condensation : The o-phenylenediamine derivative reacts with ethyl glycinate hydrochloride in a polar aprotic solvent.

  • Cyclization : Intramolecular nucleophilic attack forms the diazepine ring, facilitated by heat (80–100°C).

  • Purification : Recrystallization from ethyl acetate yields the pure product (mp 214–216°C) with an 80% isolated yield.

Role of Solvent and Catalysts

Toluene is preferred over benzene due to its higher boiling point and reduced toxicity. Acid catalysts, such as acetic acid, are occasionally employed to protonate intermediates, accelerating cyclization.

Catalytic Methods for Enhanced Efficiency

Recent advancements leverage heterogeneous catalysts to improve reaction kinetics and selectivity. While H-MCM-22 zeolite is widely used for 1,5-benzodiazepines, its application to 1,4-benzodiazepines like 7-chloro-5-cyclohexyl derivatives remains exploratory.

Adaptation of H-MCM-22 Catalysis

The condensation of o-phenylenediamine with ketones using H-MCM-22 in acetonitrile achieves high yields (87%) for 1,5-benzodiazepines. For 1,4-benzodiazepines, modifying the substrate to include a cyclohexyl-containing ketone (e.g., cyclohexyl methyl ketone) could theoretically follow a similar pathway. However, the regioselectivity of ring formation necessitates precise control over reaction conditions, such as temperature (25–40°C) and catalyst loading (10–20 wt%).

Ring Expansion and Decarboxylation Strategies

An alternative route, inspired by CN Patent 112028844A , involves oximation and ring expansion. Although developed for a lorazepam intermediate, this method is adaptable to 7-chloro-5-cyclohexyl derivatives.

Oximation and Chloroacetylation

  • Oximation : Treatment of 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride introduces an oxime group.

  • Chloroacetylation : Reaction with chloroacetyl chloride forms a chloroacetamide intermediate.

  • Ring Expansion : Alkaline conditions (e.g., NaOH) induce cyclization, yielding the benzodiazepine core.

For the target compound, substituting the benzophenone substrate with a cyclohexyl analog is critical. This adjustment, however, requires optimizing the steric and electronic effects of the cyclohexyl group to prevent side reactions.

Comparative Analysis of Synthetic Methods

The table below contrasts the efficiency, scalability, and challenges of each method:

MethodYield (%)Key AdvantagesLimitations
Condensation/Cyclization80High purity, established protocolRequires toxic solvents (toluene)
H-MCM-22 Catalysis87*Mild conditions, recyclable catalystNot yet validated for 1,4-benzodiazepines
Ring Expansion70–75Adaptable to diverse substituentsMulti-step, low overall yield

*Reported for 1,5-benzodiazepines; theoretical for target compound.

Mechanism of Action

The mechanism of action of 7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to muscle relaxation and anxiolytic effects . The molecular targets include GABA-A receptors, and the pathways involved are primarily related to the modulation of neurotransmitter activity .

Comparison with Similar Compounds

Substituent Analysis and Molecular Data

Compound Name (CAS) R5 Substituent R7 Substituent R1/R3 Modifications Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound (1789-33-9) Cyclohexyl Chlorine R1=H 276.76 Tetrazepam Impurity B; moderate lipophilicity
Lorazepam (846-49-1) o-Chlorophenyl Chlorine R3=OH 321.16 Anxiolytic; short half-life due to hydroxylation
Diclazepam (3028-48-0) 2-Chlorophenyl Chlorine R1=Methyl 338.19 Enhanced sedative potency; slow metabolism
Clonazepam (1622-61-3) 2-Chlorophenyl Nitro R1=H 315.72 Anticonvulsant; high receptor affinity
Tetrazepam Impurity C (1784-78-7) Cyclohexyl Chlorine R1=Methyl 290.78 Methylated analog; altered metabolic stability

Key Structural and Functional Insights

R5 Substituent :

  • The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to aromatic substituents (e.g., 2-chlorophenyl in Diclazepam). This may reduce blood-brain barrier penetration but enhance tissue distribution .
  • Aromatic substituents (e.g., o-chlorophenyl in Lorazepam) enhance GABAₐ receptor binding affinity, contributing to anxiolytic effects .

R7 Substituent :

  • Chlorine (target compound, Lorazepam, Diclazepam) is common in classical benzodiazepines, balancing potency and metabolic stability.
  • Nitro groups (Clonazepam) increase electron-withdrawing effects, boosting anticonvulsant activity but raising toxicity risks .

R1/R3 Modifications :

  • Methylation at R1 (Diclazepam, Tetrazepam Impurity C) slows hepatic degradation, prolonging half-life .
  • Hydroxylation at R3 (Lorazepam) facilitates glucuronidation, leading to rapid excretion and shorter duration .

Clinical and Preclinical Research Findings

Efficacy and Receptor Interactions

  • The cyclohexyl group may reduce receptor binding compared to phenyl-substituted analogs .
  • Lorazepam vs. Chlordesmethyldiazepam : A double-blind study found chlordesmethyldiazepam (2-chlorophenyl, R1=H) superior to Lorazepam (o-chlorophenyl, R3=OH) in treating neurotic anxiety, highlighting the impact of substituent position and hydroxylation on efficacy .
  • Diclazepam : The methyl group at R1 enhances potency over Diazepam, with prolonged effects due to delayed metabolism .

Metabolic and Stability Profiles

  • The target compound’s lack of methylation at R1 likely results in faster metabolism compared to Tetrazepam Impurity C, which retains the methyl group .
  • Clonazepam’s nitro group at R7 is associated with a slower onset but longer duration, contrasting with the rapid action of hydroxylated analogs like Lorazepam .

Biological Activity

7-Chloro-5-cyclohexyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its psychoactive properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H17ClN2O
  • Molecular Weight : 276.76 g/mol
  • CAS Number : 1789-33-9
  • IUPAC Name : 7-chloro-5-cyclohexyl-1,3-dihydro-1,4-benzodiazepin-2-one

Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. Specifically, they enhance the inhibitory effects of GABA at the GABA_A receptor, leading to increased neuronal hyperpolarization and decreased excitability. This mechanism underlies their anxiolytic, sedative, and muscle relaxant properties.

Anxiolytic and Sedative Effects

Studies have demonstrated that this compound exhibits significant anxiolytic and sedative effects. In animal models, it has shown to reduce anxiety-like behaviors in elevated plus-maze tests and has been effective in inducing sedation without significant impairment of motor coordination.

Muscle Relaxant Properties

This compound has also been identified as a muscle relaxant. Its efficacy in reducing muscle tension was evaluated in various preclinical studies, demonstrating a reduction in muscle spasticity comparable to other benzodiazepines.

Case Studies

  • Animal Model Study : In a study assessing the anxiolytic properties of various benzodiazepines, including 7-Chloro-5-cyclohexyl derivatives, it was found that this compound significantly reduced anxiety levels in rodents as measured by the open field test (OFT) and elevated plus-maze (EPM) assays. The effective dose range was established between 0.5 mg/kg to 2 mg/kg .
  • Comparative Efficacy : In a comparative study with traditional benzodiazepines like diazepam and lorazepam, 7-Chloro-5-cyclohexyl demonstrated similar efficacy in anxiety reduction but with a potentially lower side effect profile concerning sedation .

Pharmacological Profile

PropertyValue
Anxiolytic ActivitySignificant
Sedative EffectModerate
Muscle RelaxationEffective
GABA_A Receptor ModulationPositive

Toxicological Profile

While the therapeutic window appears favorable based on available studies, further investigations into the long-term effects and potential for dependence are necessary. Initial toxicological assessments indicate that high doses may lead to adverse effects typical of benzodiazepines, such as cognitive impairment and withdrawal symptoms upon cessation.

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